Benzyl 1-Indolinecarboxylate: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Organic Synthesis
Benzyl 1-Indolinecarboxylate: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Organic Synthesis
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic protection and functionalization of bicyclic heterocycles are paramount. Benzyl 1-indolinecarboxylate (commonly referred to as N-Cbz-indoline) serves as a privileged scaffold. By masking the nucleophilic secondary amine of the indoline core with a carboxybenzyl (Cbz) group, chemists not only prevent unwanted oxidative degradation but also install a powerful Lewis basic directing group. This technical guide explores the physicochemical profile of Benzyl 1-indolinecarboxylate, its critical role in transition-metal catalysis, its application in Targeted Protein Degradation (PROTACs), and field-proven experimental protocols for its utilization.
Chemical Identification & Physicochemical Profile
The utility of Benzyl 1-indolinecarboxylate stems from its structural balance. The indoline core provides a rigid, planar framework ideal for interacting with biological targets, while the Cbz group modulates the electronic density of the nitrogen atom. This electronic deactivation prevents premature oxidation to indole, while the steric bulk of the benzyl group provides spatial control during downstream functionalization.
To aid in pharmacokinetic modeling and reaction planning, the quantitative physicochemical properties of Benzyl 1-indolinecarboxylate are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | Benzyl 1-indolinecarboxylate |
| Common Synonyms | N-Cbz-indoline, Benzyl indoline-1-carboxylate |
| CAS Registry Number | 132431-12-0[1] |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| Topological Polar Surface Area (TPSA) | 29.54 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbamate Oxygens) |
| Rotatable Bonds | 3 |
| Fraction Csp3 | ~0.43 |
Note: The calculated TPSA of 29.54 Ų makes derivatives of this core highly favorable for cellular permeability, adhering strictly to Lipinski’s Rule of Five for oral bioavailability.
Advanced Applications in Drug Development & Catalysis
Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of PROTACs, Benzyl 1-indolinecarboxylate is a critical building block. It is frequently utilized in the synthesis of bifunctional degraders targeting the SWI/SNF chromatin remodeling complex, specifically SMARCA2 degraders [2]. Furthermore, functionalized derivatives of this core are employed to synthesize bicyclic-substituted glutarimide cereblon binders [3]. The causality behind choosing a Cbz protecting group in PROTAC synthesis lies in its orthogonal deprotection profile; it can be smoothly removed via hydrogenolysis (Pd/C, H₂) without disturbing acid-sensitive or base-sensitive linkers elsewhere in the degrader molecule.
Transition-Metal Catalyzed C-H Functionalization
The Cbz group is not merely a passive protecting group; it is an active participant in catalysis. In Iridium(III)-catalyzed direct C-7 amination , the carbonyl oxygen of the Cbz group acts as a directing group, coordinating to the Ir(III) center and bringing the catalyst into extreme proximity with the C-7 C-H bond of the indoline ring[4]. This proximity effect dramatically lowers the activation energy for C-H cleavage, ensuring absolute regioselectivity when reacting with organic azides.
Palladium-Catalyzed Deacylative Alkylations
Beyond amination, N-acyl indolines and oxindoles participate in Pd(0)-catalyzed chemoselective deacylative alkylations (DaA) . This methodology allows for the highly efficient construction of C3-quaternary stereocenters, a notoriously difficult structural motif to synthesize, by utilizing the N-acyl group as a leaving group during the catalytic cycle[5].
Logical Workflows & Mechanistic Pathways
The following diagrams illustrate the logical flow of N-Cbz-indoline in both transition-metal catalysis and PROTAC drug development.
Logical workflow of the Iridium(III)-catalyzed C-7 amination of N-Cbz-indoline.
General workflow for incorporating N-Cbz-indoline into targeted protein degraders.
Field-Proven Experimental Methodologies
As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Synthesis of Benzyl 1-indolinecarboxylate
Objective: To install the Cbz protecting group onto the indoline core. Causality: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without this, the starting indoline would protonate, rendering it non-nucleophilic and halting the reaction. Cooling to 0 °C suppresses exothermic side reactions and prevents the degradation of the electrophile.
Step-by-Step Procedure:
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Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve indoline (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.
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Base Addition: Add Et₃N (15.0 mmol, 1.5 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
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Acylation: Dropwise add benzyl chloroformate (Cbz-Cl, 12.0 mmol, 1.2 equiv) over 15 minutes to maintain internal temperature control.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
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Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The reaction is complete when the starting indoline spot (lower Rf, stains with ninhydrin) completely disappears, replaced by a new, strongly UV-active spot at a higher Rf (~0.6).
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the title compound.
Protocol B: Iridium(III)-Catalyzed C-7 Amination of N-Cbz-Indoline
Objective: Regioselective introduction of an azide-derived amine at the C-7 position. Causality: The combination of [Cp*IrCl₂]₂ and AgNTf₂ generates a highly electrophilic, cationic Ir(III) active species in situ. The Cbz group directs this active species precisely to the C-7 position, preventing random functionalization across the aromatic ring[4].
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Benzyl 1-indolinecarboxylate (0.2 mmol, 1.0 equiv), the desired organic azide (0.24 mmol, 1.2 equiv),[Cp*IrCl₂]₂ (2.5 mol %), and AgNTf₂ (10 mol %).
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Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
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Reaction: Seal the tube and stir the mixture at room temperature (or up to 60 °C depending on the steric bulk of the azide) for 12 hours.
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Self-Validation (Visual & LC-MS): The reaction mixture will transition from a pale yellow to a deep, dark brown solution, visually indicating the formation and turnover of the active iridacycle intermediate. Confirm the consumption of starting material via LC-MS.
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Workup & Purification: Dilute the mixture with EtOAc (5 mL) and filter through a short pad of Celite to remove the iridium and silver residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the C-7 aminated product.
References
- Source: Google Patents (WO2023244764A1)
- Source: Google Patents (WO2023239750A1)
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Title: Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Iridium(III)-Catalyzed Direct C‑7 Amination of Indolines with Organic Azides Source: The Journal of Organic Chemistry URL: [Link]
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Title: Benzyl 1-indolinecarboxylate (CAS 132431-12-0) Catalog Source: Rovathin Chemical URL: [Link]
Sources
- 1. benzyl 1-indolinecarboxylate,132431-12-0 [rovathin.com]
- 2. WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents [patents.google.com]
- 3. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. pubs.acs.org [pubs.acs.org]
